molecular formula C15H15NO2 B7901065 Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7901065
M. Wt: 241.28 g/mol
InChI Key: DXWUNAIAXYTCSJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with an amino group at the 4-position, a methyl group at the 3’-position, and a carboxylate ester group at the 3-position. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex biphenyl derivatives .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and halogenated biphenyls, which can be further functionalized for various applications .

Scientific Research Applications

Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate
  • Methyl 4-amino-3’-ethyl-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate

Uniqueness

Methyl 4-amino-3’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the amino group at the 4-position and the carboxylate ester at the 3-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-5-(3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-3-5-11(8-10)12-6-7-14(16)13(9-12)15(17)18-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWUNAIAXYTCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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